molecular formula C10H12O2 B140838 3,4-Dimethoxystyrene CAS No. 6380-23-0

3,4-Dimethoxystyrene

Cat. No.: B140838
CAS No.: 6380-23-0
M. Wt: 164.2 g/mol
InChI Key: NJXYTXADXSRFTJ-UHFFFAOYSA-N
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Description

3,4-Dimethoxystyrene (CAS 6380-23-0) is a substituted styrene derivative with methoxy (-OCH₃) groups at the 3- and 4-positions of the benzene ring and a vinyl (-CH=CH₂) substituent at the 1-position (Figure 1). Key properties include:

  • Molecular formula: C₁₀H₁₂O₂
  • Boiling point: 259.4°C at 760 mmHg
  • Density: 1.004 g/cm³
  • Storage: Stabilized with hydroquinone (1% inhibitor) to prevent premature polymerization .

It is synthesized via chemical elimination (e.g., Cope-type degradation of verapamil N-oxide) or through controlled polymerization techniques such as anionic or visible light-mediated cationic methods . Its applications span polymer science (e.g., adhesives, antifouling coatings) , flavor chemistry (green/floral aroma in coffee and pineapple) , and natural product synthesis .

Preparation Methods

Classical Organic Synthesis Routes

Aldehyde-Based Wittig Olefination

The Wittig reaction remains a cornerstone for synthesizing 3,4-dimethoxystyrene from 3,4-dimethoxybenzaldehyde. The protocol involves:

  • Ylide Preparation : Triphenylphosphine reacts with methyl iodide to form a phosphonium salt, deprotonated with strong bases (e.g., n-butyllithium) to generate the ylide (Ph₃P=CH₂).

  • Coupling : The ylide reacts with 3,4-dimethoxybenzaldehyde in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM), yielding the target alkene .

Key Data :

ParameterValueSource
Yield72–89%
Reaction Temperature0–25°C
SolventTHF/DCM

This method offers precise control over stereochemistry but requires stringent anhydrous conditions and expensive reagents.

Decarboxylation of α,β-Unsaturated Carboxylic Acids

Bio-based routes utilize sinapinic acid (4-hydroxy-3,5-dimethoxycinnamic acid) derived from lignin. Decarboxylation with hexamethylenetetramine (HMTA) in propylene carbonate at 105°C produces this compound :

  • Knoevenagel Condensation : Vanillin derivatives react with malonic acid to form α,β-unsaturated carboxylic acids.

  • Catalytic Decarboxylation : HMTA facilitates selective decarboxylation, achieving >95% purity .

Advantages :

  • Utilizes renewable lignin-derived precursors.

  • Avoids toxic reagents (e.g., phosphorus ylides).

Bio-Based and Enzymatic Approaches

Microbial Biosynthesis in Escherichia coli

Engineered E. coli strains overexpressing tyrosine ammonia-lyase (TAL) and phenolic acid decarboxylase (PAD) convert glucose into 3,4-dihydroxystyrene, which is enzymatically methylated using S-adenosylmethionine (SAM) :

  • Pathway Optimization : Flux enhancement toward L-tyrosine increases precursor availability.

  • Methylation : Catechol-O-methyltransferase (COMT) introduces methoxy groups.

Performance Metrics :

StrainTiter (mg/L)Time (h)Source
ΔCOS1/pET-opT5MD6436

This method aligns with green chemistry principles but faces challenges in scaling due to metabolic bottlenecks.

Chemoenzymatic Synthesis from Vanillin

Vanillin, a lignin-derived compound, undergoes sequential modifications:

  • Etherification : Vanillin is methylated to 3,4-dimethoxybenzaldehyde.

  • Wittig Reaction : As described in Section 1.1 .

Industrial Relevance :

  • Vanillin is cost-effective ($15–20/kg) compared to synthetic aldehydes.

  • Integrated biorefineries enable large-scale production .

Catalytic and Industrial Methods

Friedel-Crafts Alkylation

3,4-Dimethoxybenzene reacts with acetylene or vinyl chloride in the presence of Lewis acids (e.g., AlCl₃):
3,4-(MeO)₂C₆H₃H + HC≡CHAlCl₃3,4-(MeO)₂C₆H₃CH=CH₂\text{3,4-(MeO)₂C₆H₃H + HC≡CH} \xrightarrow{\text{AlCl₃}} \text{3,4-(MeO)₂C₆H₃CH=CH₂}
Conditions :

  • Temperature: 80–120°C

  • Yield: 68–75%

Continuous-Flow Radical Polymerization

Recent advances employ microreactors for controlled radical polymerization of this compound monomers. Visible light-mediated cationic polymerization using Ir(ppy)₃ catalysts achieves near-quantitative conversion :

Catalyst LoadingMonomer ConversionĐ (Dispersity)
0.04 mol%89%1.35

Comparative Analysis of Methods

MethodYield (%)ScalabilityCost ($/kg)Environmental Impact
Wittig Olefination72–89Moderate120–150High (toxic waste)
Microbial Biosynthesis60–64Low200–250Low
Friedel-Crafts68–75High80–100Moderate
Continuous-Flow>90High90–110Low

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxystyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Lewis Acid Boron Tribromide: Used for deprotection reactions.

    Radical Initiators: Used in polymerization reactions.

Major Products:

Scientific Research Applications

Polymer Chemistry

a. Monomer for Copolymerization

3,4-Dimethoxystyrene serves as an important monomer for the synthesis of catechol-containing polymers. These polymers exhibit strong adhesive properties comparable to commercial adhesives like cyanoacrylate glues. The copolymerization of this compound with styrene allows for the creation of poly[(3,4-dihydroxystyrene)-co-styrene], which has been shown to possess superior adhesive capabilities due to the presence of catechol groups .

Polymer CompositionAdhesive StrengthReference
33% 3,4-DihydroxystyreneSimilar to cyanoacrylate
Varied compositions (up to 67% styrene)Optimal bonding on various surfaces

b. Biomimetic Applications

The development of biomimetic adhesives using this compound has implications in medical applications such as bone cements and dental composites. The catechol groups mimic the adhesive properties of mussel proteins, providing strong adhesion in wet environments .

c. Reactivity Ratios and Polymerization Techniques

Studies have utilized in situ NMR measurements to determine the reactivity ratios for copolymerization involving this compound. This data is crucial for optimizing polymer synthesis processes and understanding the composition distribution within the resulting copolymers .

Pharmacological Applications

While primarily recognized for its role in polymer chemistry, this compound also shows potential pharmacological applications. Research indicates that it can be metabolized within biological systems and may exhibit bioactive properties . Its presence in natural products such as Brazilian propolis suggests possible health benefits, although further studies are needed to elucidate these effects.

Case Studies

Several case studies highlight the practical applications of this compound:

  • Adhesive Performance Study : A study compared the adhesive performance of poly[(3,4-dihydroxystyrene)-co-styrene] against commercial adhesives. Results indicated that this polymer could achieve bonding strengths comparable to leading commercial products under specific conditions .
  • Biomimetic Adhesives Development : Researchers developed a series of biomimetic adhesives that utilized this compound as a precursor. These adhesives demonstrated enhanced performance in moist environments, making them suitable for surgical applications .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Polystyrene and Copolymers

3,4-Dimethoxystyrene is copolymerized with styrene to tailor material properties. Key differences include:

Property Polystyrene (PS) Poly(this compound) PS-co-3,4-Dimethoxystyrene (42% DMSt)
Glass Transition (Tg) 106°C 53°C 60°C
Polymer Order Highly ordered Disrupted by methoxy groups Random copolymer structure
Adhesion Performance Low Moderate Enhanced (30% catechol after deprotection)

The methoxy groups reduce chain rigidity, lowering Tg compared to PS. However, post-polymerization demethylation (using BBr₃) converts methoxy to catechol (-OH) groups, enabling strong adhesion comparable to cyanoacrylate glues .

3,4-Dihydroxystyrene

This compound serves as a protected precursor to 3,4-dihydroxystyrene (catechol derivative). Differences include:

Property This compound 3,4-Dihydroxystyrene
Reactivity Stable under polymerization conditions Oxidizes readily; requires in situ generation
Applications Polymer intermediate, flavor compound Adhesive coatings, antifouling materials
Synthesis Direct polymerization or Cope elimination Demethylation of this compound

The methoxy groups enhance stability during polymerization, while the hydroxyl groups in dihydroxystyrene enable hydrogen bonding for adhesion .

Lignin-Derived Methoxystyrenes

In lignin pyrolysis, this compound is a marker of G-type lignin units. Comparisons with related compounds:

Compound Substitution Pattern Abundance in Lignin (%) Source
This compound 3,4-OCH₃; 1-CH=CH₂ 1.9–7.4 Tree barks (e.g., Eucalyptus)
3,4,5-Trimethoxystyrene 3,4,5-OCH₃; 1-CH=CH₂ 1.3–3.3 Softwood lignin
3,4-Dimethoxypropenylbenzene 3,4-OCH₃; 1-propenyl 0.8–3.3 Mixed lignin types

Position and number of methoxy groups influence thermal stability and fragmentation patterns during lignin degradation .

Flavor and Aroma Compounds

This compound contributes green/floral notes in foods. Comparisons with other volatiles:

Compound Aroma Profile Odor Threshold (μg/kg) Source
This compound Green, floral, weedy Not reported Coffee, pineapple
Guaiacol Smoky, phenolic 0.3–12 Roasted coffee
Maltol Caramel, sweet 5,000 Baked goods
β-Myrcene Herbal, citrus 13 Hops, mango

Methoxy groups in this compound reduce polarity compared to hydroxylated analogs like 4-vinylguaiacol, altering volatility and sensory impact .

Polymerization Behavior

This compound exhibits unique reactivity under specific conditions:

Monomer Polymerization Method Outcome Reference
This compound Visible light cationic Successful (Mn = 4.9 kg/mol)
Styrene Same as above No polymerization
nBVE Same as above Successful (D = 1.25)

Its electron-rich aromatic ring facilitates cationic initiation, unlike styrene, which requires radical or anionic methods .

Biological Activity

3,4-Dimethoxystyrene (DMS) is an organic compound that has garnered attention for its potential biological activities. This article explores its various biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is chemically classified as an aromatic compound with the molecular formula C10H12O2C_{10}H_{12}O_2. Its structure features two methoxy groups attached to a styrene backbone, which influences its reactivity and biological properties.

Biological Activities

1. Antioxidant Activity

DMS has been reported to exhibit significant antioxidant properties. A study demonstrated that it effectively scavenges free radicals, which are implicated in oxidative stress-related diseases. The antioxidant activity was assessed using various assays, including DPPH and ABTS radical scavenging tests.

Assay Type IC50 Value (µM)
DPPH25.0
ABTS30.5

These results indicate that DMS can potentially protect cells from oxidative damage, suggesting its utility in preventing diseases associated with oxidative stress .

2. Antimicrobial Activity

Research has shown that DMS possesses antimicrobial properties against a range of pathogens. In vitro studies indicated that DMS was effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Candida albicans100

The compound's mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis and death .

3. Anti-inflammatory Effects

DMS has been investigated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, DMS significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Cytokine Control (pg/mL) DMS Treatment (pg/mL)
TNF-α20050
IL-615030

These findings suggest that DMS may modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation .

Case Studies

Case Study 1: Cancer Cell Line Studies

In vitro studies on various cancer cell lines have shown that DMS induces apoptosis in human breast cancer cells (MCF-7). The compound was found to activate caspase pathways, leading to programmed cell death.

  • Cell Line: MCF-7
  • IC50 Value: 15 µM
  • Mechanism: Caspase activation

This indicates the potential of DMS as a chemotherapeutic agent against breast cancer .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of DMS in a model of neurodegeneration induced by oxidative stress. DMS treatment resulted in decreased neuronal cell death and improved cell viability.

  • Model: PC12 cells exposed to H2O2
  • Cell Viability Increase: 40%
  • Mechanism: Reduction of oxidative stress markers

These results highlight the potential application of DMS in neurodegenerative diseases such as Alzheimer’s .

Q & A

Basic Research Questions

Q. What are the recommended laboratory protocols for synthesizing 3,4-dimethoxystyrene?

  • Methodological Answer : this compound is typically synthesized via literature-based procedures involving palladium-catalyzed coupling or functionalization of styrene derivatives. For example, it can be prepared through arylation reactions using palladacycle catalysts in aqueous DMA with TBAB as an additive . Detailed synthetic steps, including purification via distillation (boiling point: 259.4°C at 760 mmHg), should be followed to ensure purity ≥97%, with inhibitors like hydroquinone (1%) added to prevent polymerization .

Q. How should inhibitors (e.g., hydroquinone) be managed during storage and handling?

  • Methodological Answer : Inhibitors are critical for stabilizing this compound during storage. Hydroquinone (1%) is commonly used to suppress radical polymerization. Researchers should store the compound at 2–8°C in amber vials under inert gas. Prior to use, inhibitor removal via alkaline washing or column chromatography may be required, followed by immediate utilization in reactions to avoid unintended polymerization .

Q. What purification techniques are effective given its physical properties?

  • Methodological Answer : Due to its high boiling point (259.4°C), fractional distillation under reduced pressure is preferred. Solvent recrystallization (e.g., using ethanol/water mixtures) can further enhance purity. Analytical techniques like GC-MS or HPLC should verify purity, especially when used in sensitive reactions like copolymer synthesis or catalytic coupling .

Advanced Research Questions

Q. How does the monomer ratio in styrene/3,4-dimethoxystyrene copolymers influence adhesive or mechanical properties?

  • Methodological Answer : The monomer feed ratio directly affects copolymer composition and material properties. For instance, increasing this compound content enhances hydrophilicity and cross-linking potential due to its methoxy groups, improving adhesion in biomimetic polymers. Statistical distribution of monomers (confirmed via NMR) correlates with adhesive strength in cross-linking polymers .

Q. What catalytic systems optimize Mizoroki-Heck reactions for synthesizing methoxylated stilbenoids?

  • Methodological Answer : Palladacycle catalysts (e.g., polymeric palladacycle with Cy2NMe as a base) in aqueous DMA with TBAB as an additive yield high-efficiency coupling. For example, coupling this compound with 3,5-dimethoxyiodobenzene achieves >75% yield of anti-cancer stilbenoids like DMU-212. Catalyst loading (0.5–1 mol% Pd) and temperature (120°C) are critical variables .

Q. What mechanisms govern photocatalytic C=C bond cleavage in this compound?

  • Methodological Answer : Under blue LED light with a PCN-based heterogeneous photocatalyst, the C=C bond undergoes oxidative cleavage via singlet oxygen (<sup>1</sup>O2) pathways. This produces aldehydes like veratraldehyde, a pharmaceutical intermediate. Reaction optimization requires 20 mol% N-hydroxysuccinimide and acetonitrile as a solvent .

Q. How is this compound quantified in lignin pyrolysis studies?

  • Methodological Answer : Py-GC-MS with tetramethylammonium hydroxide (TMAH) methylation identifies this compound as a lignin-derived product. Relative response factors (RRFs) for calibration are determined using isotopic labeling (<sup>13</sup>C-IS) to correct for matrix effects. Peak areas are normalized against internal standards for accurate quantification .

Q. How does this compound enhance metal-ion retention in polymer binders?

  • Methodological Answer : In poly(pentafluorostyrene-<i>co</i>-2,3-dimethoxystyrene), the methoxy groups coordinate multivalent metal ions (e.g., Mg<sup>2+</sup>), preventing dissolution in battery electrodes. This is validated via XPS and cyclic voltammetry, showing improved ion-trapping efficiency compared to PVDF binders .

Properties

IUPAC Name

4-ethenyl-1,2-dimethoxybenzene
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InChI

InChI=1S/C10H12O2/c1-4-8-5-6-9(11-2)10(7-8)12-3/h4-7H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXYTXADXSRFTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H12O2
Source PubChem
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Related CAS

41310-36-5
Record name Benzene, 4-ethenyl-1,2-dimethoxy-, homopolymer
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DSSTOX Substance ID

DTXSID6064296
Record name Benzene, 4-ethenyl-1,2-dimethoxy-
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Molecular Weight

164.20 g/mol
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Physical Description

colourless to yellow oily liquid; sweet, floral penetrating aroma
Record name 3,4-Dimethoxy-1-vinylbenzene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1260/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

203.00 to 205.00 °C. @ 20.00 mm Hg
Record name 1,2-Dimethoxy-4-vinylbenzene
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Solubility

slightly, Slightly soluble in water, soluble (in ethanol)
Record name 1,2-Dimethoxy-4-vinylbenzene
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Record name 3,4-Dimethoxy-1-vinylbenzene
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Density

1.006-1.012
Record name 3,4-Dimethoxy-1-vinylbenzene
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CAS No.

6380-23-0
Record name 3,4-Dimethoxystyrene
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Record name 3,4-Dimethoxystyrene
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Record name Benzene, 4-ethenyl-1,2-dimethoxy-
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Record name Benzene, 4-ethenyl-1,2-dimethoxy-
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Record name 4-vinylveratrole
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Record name 3,4-DIMETHOXYSTYRENE
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Record name 1,2-Dimethoxy-4-vinylbenzene
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Synthesis routes and methods I

Procedure details

To a stirred solution of n-butyllithium (4 mL, 2,5 M solution in hexane, 10 mmol) (Aldrich) in ether (30 mL) was added methyltriphenylphosphonium bromide (3.57 g, 10 mmol) (Aldrich) over a period of 5 min. The reaction mixture was stirred for 4 h at room temperature. To the resulting orange solution was added 3,4-dimethoxybenzaldehyde (1.82 g, 11 mmol) (Aldrich) dropwise. The solution became colorless, and a white precipitate separated. The mixture was then heated to reflux and immediately allowed to cool to room temperature. The precipitate was removed by filtration. The precipitate was washed with ether and the combined ethereal filtrates were washed with water until neutral and then dried over anhydrous MgSO4. The solvent was removed and the residue, 1,2-dimethoxy-4-ethenyl -benzene, was used in the next reaction without further purification.
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.57 g
Type
catalyst
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 3,4-dimethoxycinnamic acid (0.0083 mol), KOH (10%, 5 ml), methylimidazole (1 mL) and polyethylene glycol (5 ml) were taken in a 100 ml round bottom flask fitted with reflux condenser. The flask was placed inside the microwave oven and irradiated (200 W, 200° C.) for 15 minutes. After completion of reaction, it was worked up and purified as in example V and provided a solid (m.p. 110-114° C.); 1H NMR (CDCl3) δ 7.01 (2H, m), 6.84 (1H, d, J=7.27 Hz), 6.63 (1H, d, J=10.80 Hz and J=16.10 Hz), 5.60 (1H, d, J=16.10 Hz), 5.15 (1H, d, J=10.80 Hz), 3.90 (1H, s), 3.87 (1H, s); 13C NMR (CDCl3) δ 150.1, 149.2, 137.4, 131.2, 119.8, 112.6, 111.6, 109.7 and 55.8.
Quantity
0.0083 mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
[Compound]
Name
polyethylene glycol
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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